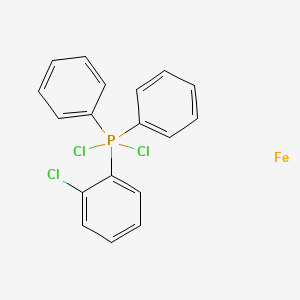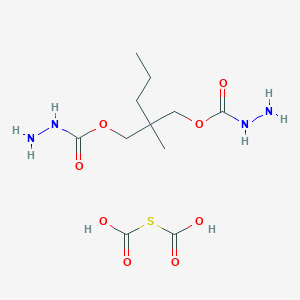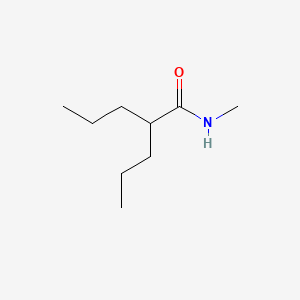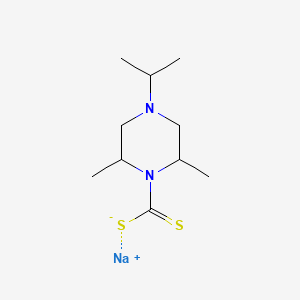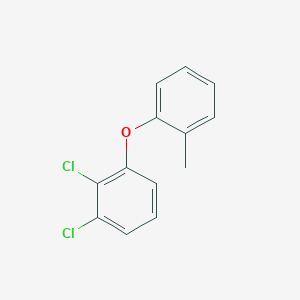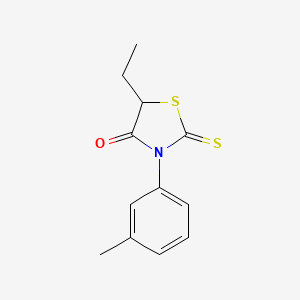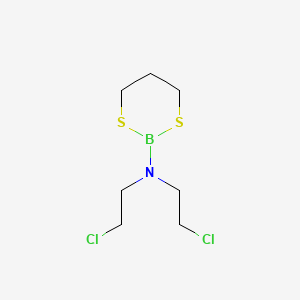
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine: is a chemical compound known for its unique structure and reactivity. It contains both chloroethyl and dithiaborinan groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine typically involves the reaction of 2-chloroethylamine with a dithiaborinan precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by their reaction under optimized conditions to produce the final product. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine involves its interaction with molecular targets through its chloroethyl and dithiaborinan groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in various biological effects. The compound may also interfere with cellular pathways and processes, leading to its observed biological activity.
Comparison with Similar Compounds
Tris(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N,N-Bis(2-chloroethyl)cyclopropanamine:
N-Nitroso Bis(2-chloroethyl)amine: Investigated for its biological activity and potential use in medicine.
Properties
CAS No. |
23068-60-2 |
|---|---|
Molecular Formula |
C7H14BCl2NS2 |
Molecular Weight |
258.0 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine |
InChI |
InChI=1S/C7H14BCl2NS2/c9-2-4-11(5-3-10)8-12-6-1-7-13-8/h1-7H2 |
InChI Key |
ZHPIBNWMQFJTGI-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCCS1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


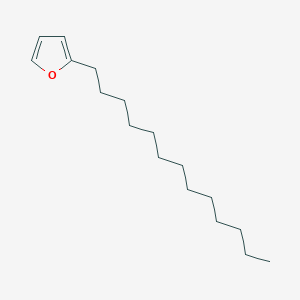
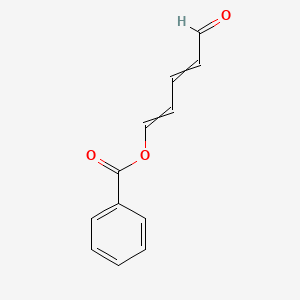
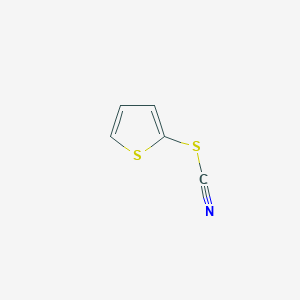
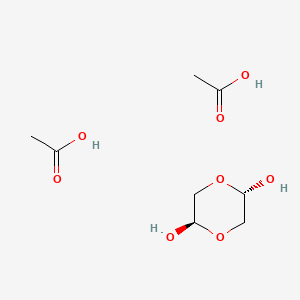

![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)
